Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate chemical structure and properties
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate chemical structure and properties
Technical Guide: tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate in Advanced Synthesis and PROTAC Development
Executive Summary
In the modern landscape of drug discovery, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical design principle. Spirocyclic building blocks have emerged as premier scaffolds to improve physicochemical properties, offering enhanced aqueous solubility, increased metabolic stability, and rigid three-dimensional vectors[1][2].
Among these, tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate represents a highly specialized, bifunctional intermediate. Featuring a sterically hindered cyclobutane ring fused to a piperidine ring, this compound provides a distinct spatial arrangement ideal for PROTAC (Proteolysis Targeting Chimera) linker-ligand assemblies[1]. Furthermore, the presence of the secondary iodine atom on the strained cyclobutane ring makes it a prime candidate for cutting-edge radical chemistry, specifically Halogen-Atom Transfer (XAT) methodologies, bypassing the limitations of traditional cross-coupling techniques[3][4].
Chemical Structure & Physical Properties
The compound features an azaspiro[3.5]nonane core protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen (position 7), with an iodine atom situated on the cyclobutane ring (position 2)[5][6].
Table 1: Quantitative Data and Physical Properties
| Property | Value |
| Chemical Name | tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate |
| CAS Number | 1638764-90-5[5][6] |
| Molecular Formula | C13H22INO2[5][6] |
| Molecular Weight | 351.23 g/mol [5] |
| Appearance | Solid[3] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C[5] |
| 1H NMR (400 MHz, CDCl3) | δ 4.49 (1H, p, J = 8.3 Hz), 3.35–3.29 (2H, m), 3.29–3.25 (2H, m), 2.70–2.61 (2H, m), 2.46–2.38 (2H, m), 1.72–1.63 (2H, m)[3][4] |
Mechanistic Insights: Overcoming Steric Hindrance via XAT
The Causality of Experimental Design: Traditional Suzuki-Miyaura cross-couplings rely on Palladium catalysts. However, when applied to secondary alkyl iodides on highly strained, sterically hindered rings (like the cyclobutane in our spiro scaffold), Pd-catalysis often fails. The two-electron oxidative addition step is kinetically slow, and the intermediates are highly susceptible to rapid β-hydride elimination, leading to alkene byproducts rather than the desired C-C bond formation.
To circumvent this, researchers employ Halogen-Atom Transfer (XAT) combined with Copper catalysis [3][7].
-
Initiation: An oxidant (e.g., cumOOTMS) generates a radical that interacts with an amine to form an α-aminoalkyl radical[4].
-
Abstraction: This α-aminoalkyl radical acts as a highly selective halogen-atom abstractor, homolytically cleaving the C-I bond of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate to form a carbon-centered spirocyclic radical[4][7].
-
Capture & Coupling: This radical is rapidly captured by a Cu(II) species—which has already undergone transmetalation with an organoboron reagent—followed by reductive elimination to forge the C(sp3)-C(sp2) or C(sp3)-C(sp3) bond[4].
Caption: XAT-mediated copper catalysis pathway for spirocyclic cross-coupling.
Experimental Protocols
Protocol A: Synthesis of the Iodide Building Block
The iodide is typically synthesized from its corresponding alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9)[8]. To ensure a self-validating workflow, the reaction progress must be strictly monitored to prevent over-reaction or degradation.
-
Setup: Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in dry Toluene[3].
-
Reagent Addition: Add standard iodinating reagents (e.g., I2, PPh3, imidazole for an Appel-type reaction) at 0 °C.
-
Execution: Heat the mixture to reflux for 16 hours[3].
-
Self-Validation Check: Monitor the reaction via TLC (50% ethyl acetate in hexane). The product spot will be iodine active with an approximate Rf of 0.6[9]. Do not proceed to workup until the starting material is completely consumed.
-
Isolation: Yields the iodide as a solid (approx. 68% yield)[3].
Protocol B: Modular Suzuki-Miyaura-Type Cross-Coupling via XAT
This protocol utilizes the spirocyclic iodide to build complex PROTAC linkers or drug scaffolds[3][4].
-
Catalyst Preparation: Charge an oven-dry tube equipped with a stirring bar with [Cu(I)] catalyst (10 mol%) and the appropriate ligand (13 mol%)[3].
-
Atmosphere Control: Cap the tube with a PTFE/butyl septum, evacuate, and refill with N2 (repeat 3 times) to prevent premature radical quenching by oxygen[3].
-
Reagent Loading: Inject dry and degassed solvent (1.0 mL). Add tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv), the amine abstractor precursor (5.0 equiv), and the organoboronate (2.5 equiv)[3].
-
Initiation: Add the oxidant (e.g., cumOOTMS) dropwise under vigorous stirring[4].
-
Self-Validation (Yield Determination): After 1 hour, quench with sat. NH4Cl. Add a precise solution of 1,3-dinitrobenzene (0.5 equiv) as an internal standard. Extract an aliquot and determine the yield via 1H NMR[4]. Causality: This prevents wasting hours on flash chromatography if the catalytic cycle failed to initiate.
-
Purification: If the NMR yield is satisfactory, extract the bulk mixture with EtOAc, wash with brine, dry over MgSO4, and purify via flash column chromatography[4].
Caption: Step-by-step experimental workflow for XAT-mediated cross-coupling.
Applications in PROTACs and Targeted Protein Degradation
In the design of PROTACs, the linker is not merely a passive string; its conformational dynamics heavily influence the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). Incorporating the 7-azaspiro[3.5]nonane core restricts the conformational degrees of freedom, significantly reducing the entropic penalty upon binding[1][2].
The Boc-protected nitrogen allows for orthogonal deprotection (using TFA)[10] and subsequent functionalization, while the iodine atom serves as the initial handle for XAT cross-coupling. This bifunctionality enables researchers to precisely tune the distance and exit vectors of the PROTAC, optimizing the degradation efficiency of the target protein.
References
1.[5] BLD Pharm. "1824239-57-7 | tert-Butyl (3-iodocyclobutyl)carbamate". Source: bldpharm.com. URL: 2.[1] Pharmalego. "PROTAC Library Building Blocks | Manufacturer and Supplier". Source: pharmalego.com. URL: 3. Sigma Aldrich. "2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate". Source: sigmaaldrich.com. URL: 4.[6] NIH PubChem. "Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | C13H22INO2". Source: nih.gov. URL: 5.[3] Zhang, Z., Górski, B., & Leonori, D. "Merging Halogen-Atom Transfer (XAT) with Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons". Source: doi.org. URL: 6.[2] Pharmalego. "tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate". Source: pharmalego.com. URL: 7.[4] Zhang, Z., Górski, B., & Leonori, D. "Merging Halogen-Atom Transfer (XAT) with Copper Catalysis... (Detailed Supporting Information)". Source: doi.org. URL: 8.[8] Ambeed. "240401-28-9 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate". Source: ambeed.com. URL: 9. Google Patents. "US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds". Source: google.com. URL: 10.[7] Molaid. "tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate". Source: molaid.com. URL: 11.[10] Google Patents. "WO2023245150A1 - Kat6 targeting compounds with ubiquitin ligase binding moiety". Source: google.com. URL:
Sources
- 1. PROTAC Library Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. CAS:1638764-90-5 | C13H22INO2 | tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | Pharmalego [pharmalego.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1824239-57-7|tert-Butyl (3-iodocyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 6. Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | C13H22INO2 | CID 126970399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate - CAS号 1638764-90-5 - 摩熵化学 [molaid.com]
- 8. 240401-28-9 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 9. US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
- 10. WO2023245150A1 - Kat6 targeting compounds with ubiquitin ligase binding moiety - Google Patents [patents.google.com]
